molecular formula C14H24BrNO2 B13939125 tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13939125
M. Wt: 318.25 g/mol
InChI Key: JNZZNSZPAZRYTA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate: is an organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a multi-step synthetic process. The starting material is often a spirocyclic amine, which undergoes a series of reactions including bromination and esterification to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide, leading to the formation of azido or cyano derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, dichloromethane, triethylamine.

    Oxidation: Potassium permanganate, chromium trioxide, acetone, water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, ethanol.

Major Products:

    Azido Derivatives: Formed from nucleophilic substitution with sodium azide.

    Cyano Derivatives: Formed from nucleophilic substitution with potassium cyanide.

    Alcohols and Carboxylic Acids: Formed from oxidation reactions.

    Methyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

Chemistry: tert-Butyl 2-(bromomethyl)-7-azaspiro[35]nonane-7-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate can be used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. This reactivity is exploited in various synthetic applications to create new compounds with desired properties.

Comparison with Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylic acid

Uniqueness: tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for introducing functional groups through substitution reactions. Additionally, its spirocyclic structure provides rigidity and stability, which can be advantageous in the design of new materials and pharmaceuticals.

Properties

Molecular Formula

C14H24BrNO2

Molecular Weight

318.25 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-11(9-14)10-15/h11H,4-10H2,1-3H3

InChI Key

JNZZNSZPAZRYTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CBr

Origin of Product

United States

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